molecular formula C6H11N5 B1321551 1-(1H-1,2,4-triazol-5-yl)piperazine CAS No. 74964-11-7

1-(1H-1,2,4-triazol-5-yl)piperazine

Cat. No. B1321551
CAS RN: 74964-11-7
M. Wt: 153.19 g/mol
InChI Key: AAWXOGAYHSEQKR-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-5-yl)piperazine is a compound with the molecular weight of 226.11 . It’s a derivative of 1,2,4-triazole, a class of compounds that have been found to have various biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-(1H-1,2,4-triazol-5-yl)piperazine, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI code for 1-(1H-1,2,4-Triazol-5-yl)piperazine is 1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H . This indicates the presence of a piperazine ring attached to a 1,2,4-triazole ring.

Scientific Research Applications

Pharmaceutical Research: Antifungal Agents

The triazole ring in 1-(1H-1,2,4-triazol-3-yl)piperazine is a critical component in the synthesis of antifungal agents . Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to the death of the fungal cells. The compound’s derivatives are structurally similar to clinically used triazole antifungals, such as fluconazole and voriconazole, suggesting potential for development into new antifungal medications.

Anticancer Research: Cytotoxicity Studies

In cancer research, derivatives of 1-(1H-1,2,4-triazol-3-yl)piperazine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines . These studies aim to discover compounds that can selectively kill cancer cells without harming normal cells. The triazole moiety is often incorporated into molecules designed to interact with specific proteins associated with cancer progression.

Antimicrobial Development: Antibacterial Agents

The triazole core of 1-(1H-1,2,4-triazol-3-yl)piperazine is also explored for its antibacterial properties . The compound can be used to synthesize molecules that target bacterial enzymes or structures unique to bacteria, offering a pathway to develop new classes of antibiotics, especially in the face of rising antibiotic resistance.

Neuropharmacology: GABA Receptor Modulation

In neuropharmacology, 1-(1H-1,2,4-triazol-3-yl)piperazine derivatives are investigated for their potential to modulate gamma-aminobutyric acid (GABA) receptors . These receptors are pivotal in regulating neuronal excitability throughout the nervous system, and compounds that can modulate GABA receptor activity have therapeutic potential in treating anxiety, epilepsy, and other neurological disorders.

Material Science: Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of organic materials . Its piperazine moiety can act as a linker in the construction of complex organic frameworks, which are useful in creating novel materials with specific desired properties, such as conductivity or reactivity.

Analytical Chemistry: Chromatography

1-(1H-1,2,4-triazol-3-yl)piperazine: and its derivatives can be used in chromatography as a stationary phase modifier . Its unique structure can interact with analytes in specific ways, potentially improving the separation of compounds in complex mixtures.

Agricultural Chemistry: Pesticide Development

The triazole and piperazine components of 1-(1H-1,2,4-triazol-3-yl)piperazine make it a candidate for the development of new pesticides . These compounds can be designed to interfere with biological pathways specific to pests, providing a means to protect crops without harming beneficial organisms.

Chemical Synthesis: Building Block

Lastly, 1-(1H-1,2,4-triazol-3-yl)piperazine is a valuable building block in chemical synthesis . It can be used to construct a wide range of heterocyclic compounds, which are prevalent in many drugs and agrochemicals. Its versatility in reactions makes it a staple in the toolkit of synthetic chemists.

Future Directions

1,2,4-Triazole derivatives, including 1-(1H-1,2,4-triazol-5-yl)piperazine, continue to be an area of interest in medicinal chemistry due to their various biological activities . Future research may focus on exploring their potential uses in pharmaceutical applications, as well as improving their synthesis methods .

Mechanism of Action

Target of Action

The primary target of 1-(1H-1,2,4-triazol-3-yl)piperazine is the tubulin protein . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .

Mode of Action

1-(1H-1,2,4-triazol-3-yl)piperazine interacts with its target, tubulin, by binding to the colchicine binding site of the protein . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle, which is crucial for cell division . This leads to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The disruption of microtubule dynamics affects several downstream biochemical pathways. The most significant of these is the cell cycle pathway . The inability to form a proper mitotic spindle halts the cell cycle at the metaphase-anaphase transition, a checkpoint in the cell cycle known as the spindle assembly checkpoint . This leads to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The result of 1-(1H-1,2,4-triazol-3-yl)piperazine’s action is the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and halting the cell cycle, the compound triggers the intrinsic pathway of apoptosis. This results in the activation of caspases, proteases that cleave cellular components, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, nuclear fragmentation, and formation of apoptotic bodies .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWXOGAYHSEQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622619
Record name 1-(1H-1,2,4-Triazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,4-triazol-5-yl)piperazine

CAS RN

74964-11-7
Record name 1-(1H-1,2,4-Triazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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